molecular formula C16H21BrN2O2 B1379795 [2-(3,4-Dimethoxyphenyl)ethyl](2-pyridinylmethyl)amine hydrobromide CAS No. 1609399-83-8

[2-(3,4-Dimethoxyphenyl)ethyl](2-pyridinylmethyl)amine hydrobromide

Cat. No.: B1379795
CAS No.: 1609399-83-8
M. Wt: 353.25 g/mol
InChI Key: FTNRWSUTLJNAKK-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide is a chemical compound with the molecular formula C16H20N2O2·HBr. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dimethoxyphenyl group and a pyridinylmethylamine group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxyphenethylamine and 2-pyridinecarboxaldehyde.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as acetic acid, to form the intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired amine.

    Hydrobromide Formation: Finally, the amine is treated with hydrobromic acid to form the hydrobromide salt of the compound.

Industrial Production Methods

In an industrial setting, the production of 2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process includes:

    Controlled Temperature and Pressure: Maintaining optimal temperature and pressure conditions to ensure complete reactions.

    Purification: Using techniques such as recrystallization or chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridinylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acetic acid, palladium on carbon for hydrogenation reactions.

Major Products

    Oxidation Products: Corresponding oxides and ketones.

    Reduction Products: Reduced amines and alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is utilized to study receptor-ligand interactions, enzyme inhibition, and cellular signaling pathways. Its ability to interact with various biological targets makes it a valuable tool in pharmacological studies.

Medicine

In medicine, 2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide is investigated for its potential therapeutic effects. It is explored for its role in treating neurological disorders, cardiovascular diseases, and as an anti-inflammatory agent.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide involves its interaction with specific molecular targets, such as receptors and enzymes. It can modulate signaling pathways by binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    [2-(3,4-Dimethoxyphenyl)ethyl]amine: Lacks the pyridinylmethyl group, resulting in different chemical properties and applications.

    2-(3,4-Dimethoxyphenyl)ethylamine: Without the hydrobromide salt, it may have different solubility and stability characteristics.

Uniqueness

2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide is unique due to its combined structural features, which provide a balance of hydrophilic and lipophilic properties. This makes it versatile for various applications in research and industry, distinguishing it from similar compounds that may lack one of these functional groups.

This detailed overview provides a comprehensive understanding of 2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2.BrH/c1-19-15-7-6-13(11-16(15)20-2)8-10-17-12-14-5-3-4-9-18-14;/h3-7,9,11,17H,8,10,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNRWSUTLJNAKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNCC2=CC=CC=N2)OC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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